molecular formula C8H7BrN2 B6171016 6-bromo-2-methylpyrazolo[1,5-a]pyridine CAS No. 2260710-39-0

6-bromo-2-methylpyrazolo[1,5-a]pyridine

Cat. No. B6171016
CAS RN: 2260710-39-0
M. Wt: 211.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylpyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 2260710-39-0 . It has a molecular weight of 211.06 and its IUPAC name is 6-bromo-2-methylpyrazolo[1,5-a]pyridine . The compound is typically stored in a dry, room temperature environment .


Synthesis Analysis

A novel route to the synthesis of imidazopyridines was developed, which involves the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine by using microwave irradiation . The synthesized compound was well characterized by NMR, IR, LCMS and elemental analysis .


Molecular Structure Analysis

The InChI code for 6-bromo-2-methylpyrazolo[1,5-a]pyridine is 1S/C8H7BrN2/c1-6-4-8-3-2-7(9)5-11(8)10-6/h2-5H,1H3 . The InChI key is VKWQBBXKQSOXSZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

6-Bromo-2-methylpyrazolo[1,5-a]pyridine is a solid at room temperature .

Mechanism of Action

While the specific mechanism of action for 6-bromo-2-methylpyrazolo[1,5-a]pyridine is not mentioned in the search results, it’s worth noting that compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their optical applications . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

Future Directions

While the specific future directions for 6-bromo-2-methylpyrazolo[1,5-a]pyridine are not mentioned in the search results, compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodologies compared to those of BODIPYS, and their tunable photophysical properties make them promising for future exploration .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2-methylpyrazolo[1,5-a]pyridine involves the reaction of 2-methylpyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "2-methylpyrazolo[1,5-a]pyridine", "Bromine", "Suitable solvent (e.g. chloroform, dichloromethane)" ], "Reaction": [ "Add 2-methylpyrazolo[1,5-a]pyridine to a reaction flask", "Add a suitable solvent to the reaction flask", "Add bromine dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with a suitable solvent (e.g. ethanol, diethyl ether)", "Dry the product under vacuum to obtain 6-bromo-2-methylpyrazolo[1,5-a]pyridine" ] }

CAS RN

2260710-39-0

Product Name

6-bromo-2-methylpyrazolo[1,5-a]pyridine

Molecular Formula

C8H7BrN2

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.